四羟甲基乙炔二脲

描述

Tetramethylol acetylenediurea, with the chemical formula C9H18N4O4 and CAS registry number 5395-50-6, is a compound known for its applications as a crosslinking agent in various industries . This white crystalline powder is characterized by its acetylene and urea functional groups . It is commonly used in the production of coatings, adhesives, and sealants, where it acts as a curing agent, improving the mechanical properties and durability of the final products . Tetramethylol acetylenediurea is also used as a stabilizer in the textile industry, preventing the degradation of fibers during processing and storage . Additionally, it finds applications in the formulation of resins and plastics, providing enhanced thermal and chemical resistance .

科学研究应用

作用机制

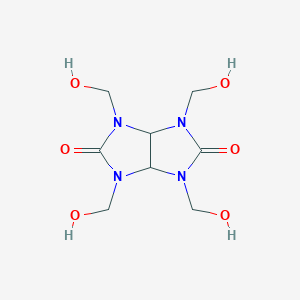

Tetramethylol Acetylenediurea, also known as 1,3,4,6-Tetrakis(hydroxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a chemical compound with the molecular formula C8H14N4O6 . This compound has been used in various applications, including as a formaldehyde type of textile-finish resin, a crosslinker, a fungicide, and a concrete additive . It is also a useful additive for forming etching patterns in semiconductor manufacturing .

Mode of Action

In the context of textile finishing, it may interact with the fabric’s fibers to improve durability, wrinkle resistance, and other desirable qualities .

Result of Action

The molecular and cellular effects of Tetramethylol Acetylenediurea’s action depend on its application. In textile finishing, it can improve the fabric’s properties, such as durability and wrinkle resistance . When used as a crosslinker, it can alter the physical properties of the material it is applied to .

安全和危害

未来方向

Tetramethylol Acetylenediurea derived versatile carbon with rational design of multi-pronged active sites, superior kinetics and robust stability via unique nanoengineering strategies has been developed . It was proposed to be used as an organic additive in aqueous ZnSO4 electrolyte to achieve a highly reversible zinc/manganese oxide battery .

准备方法

Tetramethylol acetylenediurea can be synthesized through various synthetic routes. One common method involves the reaction of glycoluril with formaldehyde under acidic conditions . The reaction typically proceeds as follows:

- Glycoluril is dissolved in an aqueous solution.

- Formaldehyde is added to the solution.

- The mixture is heated to a specific temperature, usually around 60-80°C.

- The reaction is allowed to proceed for several hours, resulting in the formation of tetramethylol acetylenediurea.

Industrial production methods often involve similar reaction conditions but on a larger scale. The reaction mixture is typically stirred continuously to ensure uniformity, and the product is purified through crystallization or other separation techniques .

化学反应分析

Tetramethylol acetylenediurea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions include:

Oxidation: Tetramethylol acetylenediurea can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Tetramethylol acetylenediurea can undergo substitution reactions with various nucleophiles, such as amines or thiols.

相似化合物的比较

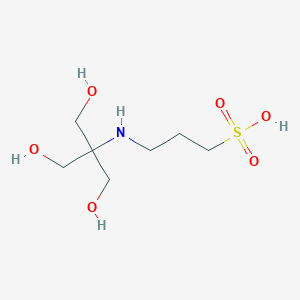

Tetramethylol acetylenediurea is unique in its ability to form stable crosslinks and provide enhanced thermal and chemical resistance . Similar compounds include:

Tetramethylol glycoluril: This compound also acts as a crosslinking agent but may have different reactivity and stability profiles.

Tetramethylol acetylene carbamide: Another crosslinking agent with similar applications but different chemical properties.

Tetrakis (hydroxymethyl)glycoluril: This compound is used in similar applications but may have different solubility and reactivity characteristics.

属性

IUPAC Name |

1,3,4,6-tetrakis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O6/c13-1-9-5-6(11(3-15)7(9)17)12(4-16)8(18)10(5)2-14/h5-6,13-16H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGLSEIATNSHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N1C2C(N(C1=O)CO)N(C(=O)N2CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063830 | |

| Record name | 2,5-Dioxo-1,3,4,6- tetrakis(hydroxymethyl)hexahydroimidazo[4,5-d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5395-50-6 | |

| Record name | Tetramethylolacetylenediurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5395-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylolglycoluril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylol acetylenediurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethylol acetylenediurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dioxo-1,3,4,6- tetrakis(hydroxymethyl)hexahydroimidazo[4,5-d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLOLGLYCOLURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BH30G5P9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the role of Tetramethylol Acetylenediurea in textile treatment?

A1: Tetramethylol Acetylenediurea functions as a resin in textile treatment, particularly in processes involving reactive dyes. [] It helps bind dyes to fabrics like cotton and viscose rayon, enhancing their fastness to washing and light. The process involves applying the dye alongside Tetramethylol Acetylenediurea, a catalyst like ammonium phosphate, and heating the fabric. This enables the resin to react with both the dye and the hydroxyl groups present in the fabric, forming a stable linkage. []

Q2: Are there other resins similar to Tetramethylol Acetylenediurea used in textile treatment?

A2: Yes, the research mentions other resins commonly employed for similar textile treatments. These include dimethylol urea, N,N'-bismethoxymethyl urea, dimethylolethyleneurea, and trimethylolmelamine. [] These resins, like Tetramethylol Acetylenediurea, likely possess structural features enabling their reaction with dyes and fabrics, leading to enhanced dye fixation and durability.

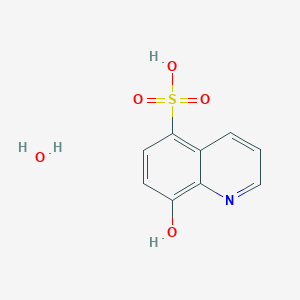

Q3: Does the chemical stability of polymers used in Enhanced Oil Recovery (EOR) impact their effectiveness?

A3: Absolutely, the long-term stability of polymers used in EOR is crucial for their effectiveness. [] The research highlights Scleroglucan, a biopolymer, as a potential candidate for EOR due to its impressive stability under various conditions. [] For instance, it retains over 95% of its initial viscosity even after prolonged exposure to high temperatures (up to 115°C) and remains compatible with various chemical agents, including Tetrakis(hydroxymethyl)phosphonium sulfate (THPS) and 1,3,4,6-tetrakis(hydroxymethyl)tetrahydroimidazo-[4,5-d]imidazole-2,5(1H,3H)-dione (TMAD). [] This stability ensures the polymer maintains its viscosity and effectively mobilizes oil within the reservoir over extended periods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B36127.png)